molecular formula C11H13BrF3NO3S B1604430 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide CAS No. 951884-81-4

3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1604430
CAS No.: 951884-81-4
M. Wt: 376.19 g/mol
InChI Key: CYVCCTWSYFXOMU-UHFFFAOYSA-N
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Description

3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of bromine, methoxypropyl, trifluoromethyl, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

    Sulfonation: The sulfonamide group is introduced by reacting the brominated benzene derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

    Alkylation: The methoxypropyl group is attached via nucleophilic substitution, where the sulfonamide nitrogen attacks a suitable alkyl halide, such as 3-methoxypropyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Products may include 3-bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonic acid.

    Reduction: Products may include 3-bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide.

    Substitution: Products may include 3-amino-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide.

Scientific Research Applications

Antibacterial Development

The primary application of 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide lies in its potential as an antibacterial agent. Preliminary studies suggest that it interacts with bacterial enzymes involved in folate synthesis, similar to other sulfonamides. This interaction may inhibit bacterial growth, making it a candidate for further research in antibiotic development.

Interaction Studies

Research has indicated that this compound may interact with various biological targets, which is crucial for understanding its mechanism of action. Investigations into its binding affinity to specific enzymes can reveal insights into its efficacy and safety profile when used in therapeutic settings.

Structural Derivatives

The synthesis of derivatives from this compound is essential for enhancing biological activities or altering physical properties. The following table illustrates some structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamideBromine at 3-position, trifluoromethyl at 5-positionLacks methoxypropyl substituent
3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamideBromine at 3-position, trifluoromethyl at 5-positionContains dipropyl instead of methoxypropyl
3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamideSimilar trifluoromethyl and bromine positionsContains cyclopropyl substituent

The methoxypropyl group in this compound may enhance solubility and modify pharmacokinetic properties compared to its analogs.

Case Study 1: Antibacterial Activity Assessment

A study conducted on various sulfonamide compounds, including this compound, demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent.

Case Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that this compound inhibits dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation, supporting its use as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonamide group can mimic natural substrates or inhibitors.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(3-methoxypropyl)benzenesulfonamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    3-Bromo-N-(3-methoxypropyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and applications.

    3-Bromo-N-(3-methoxypropyl)-5-methylbenzenesulfonamide: Similar structure but with a methyl group, affecting its chemical behavior and uses.

Uniqueness

The presence of the trifluoromethyl group in 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide distinguishes it from similar compounds, providing unique properties such as increased lipophilicity, metabolic stability, and potential bioactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3NO3S/c1-19-4-2-3-16-20(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7,16H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVCCTWSYFXOMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650512
Record name 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-81-4
Record name 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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